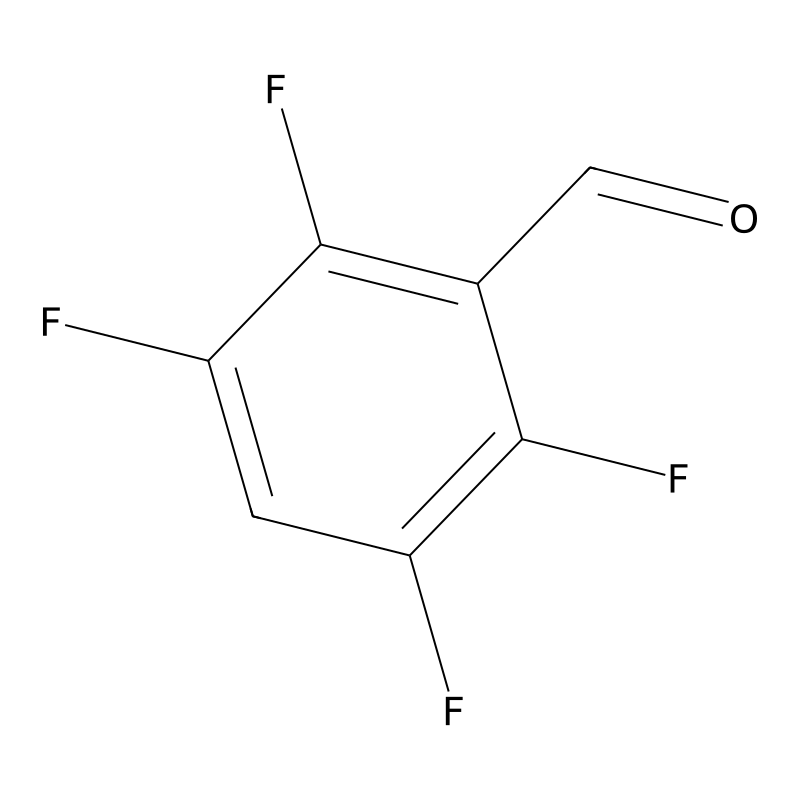

2,3,5,6-Tetrafluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Fluorinated aromatic aldehydes can serve as valuable starting materials for the synthesis of various complex molecules due to the unique properties introduced by the fluorine atoms. These properties can influence factors like reactivity, stability, and lipophilicity (fat solubility) of the resulting compounds.

- A study published in the Journal of the American Chemical Society demonstrates the use of 2,3,5,6-tetrafluorobenzaldehyde in the synthesis of fluorinated stilbenes, which are potential antitumor agents [].

Material Science:

Fluorinated aromatic aldehydes can be used as building blocks in the design and synthesis of novel materials with specific properties. For instance, they can be incorporated into polymers to enhance their thermal stability, chemical resistance, and other desirable characteristics.

2,3,5,6-Tetrafluorobenzaldehyde is an aromatic aldehyde characterized by the presence of four fluorine atoms attached to a benzene ring. Its molecular formula is C₇H₂F₄O, and it has a molecular weight of 188.07 g/mol. The compound exhibits a pale yellow liquid state at room temperature and is known for its distinct chemical properties due to the electronegative fluorine substituents, which enhance its reactivity and influence its physical characteristics such as boiling and melting points .

- Specific data on the toxicity of 2,3,5,6-tetrafluorobenzaldehyde is limited. However, as with most aldehydes, it's likely to be irritating to the skin, eyes, and respiratory system [].

- Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [].

- Nucleophilic Substitution Reactions: The fluorine atoms can be replaced by nucleophiles under suitable conditions. This reactivity allows for the synthesis of various substituted derivatives.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

- Reduction Reactions: The aldehyde group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make 2,3,5,6-tetrafluorobenzaldehyde a valuable intermediate in organic synthesis .

The synthesis of 2,3,5,6-tetrafluorobenzaldehyde can be achieved through several methods:

- Direct Fluorination: This method involves the fluorination of benzaldehyde using fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the aromatic ring.

- Electrophilic Aromatic Substitution: Starting from a less fluorinated precursor, electrophilic substitution reactions can be employed to introduce additional fluorine atoms at the desired positions.

- Oxidation of Tetrafluorotoluene: Another approach involves the oxidation of tetrafluorotoluene to yield 2,3,5,6-tetrafluorobenzaldehyde .

2,3,5,6-Tetrafluorobenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing complex organic molecules and pharmaceuticals.

- Material Science: Due to its unique properties, it is used in developing advanced materials such as coatings and polymers.

- Fluorescent Probes: The compound can be utilized in creating fluorescent probes for biochemical applications .

Interaction studies involving 2,3,5,6-tetrafluorobenzaldehyde focus on its reactivity with various nucleophiles and its role in forming complex structures through click chemistry or other coupling reactions. These studies are crucial for understanding how this compound can be utilized in bioconjugation techniques and material science applications .

Several compounds exhibit structural similarities to 2,3,5,6-tetrafluorobenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 2,3-Difluorobenzaldehyde | Two fluorine atoms | Less reactive than tetrafluorinated compounds |

| 2-Fluorobenzaldehyde | One fluorine atom | Simpler structure; fewer substitution possibilities |

| 4-Azido-2,3,5,6-tetrafluorobenzaldehyde | Azido group + tetrafluorinated ring | High reactivity due to azido group; used in click chemistry |

| 2,3-Dichlorobenzaldehyde | Two chlorine atoms | Different halogen effects; less electronegative than fluorine |

Uniqueness of 2,3,5,6-Tetrafluorobenzaldehyde:

The uniqueness of 2,3,5,6-tetrafluorobenzaldehyde lies in the combination of four fluorine substituents on the aromatic ring and the aldehyde functional group. This configuration significantly enhances its reactivity compared to other similar compounds while providing distinct electronic properties that are advantageous in various chemical applications .

Early Synthesis and Structural Characterization

The synthesis of 2,3,5,6-tetrafluorobenzaldehyde traces back to advancements in fluorination techniques during the mid-20th century. Early methods relied on halogen-exchange reactions using molten alkali metal fluorides at high temperatures (e.g., 400–450°C), a process pioneered by Russian chemists for perfluorinated aromatic systems. However, these methods faced challenges in regioselectivity and yield.

A breakthrough emerged with the development of nucleophilic aromatic substitution (SNAr) strategies. For instance, pentafluorobenzaldehyde was reacted with phenols or heteroaryl nucleophiles in the presence of inorganic fluorides to selectively replace the para-fluorine atom, yielding 4-substituted tetrafluorobenzaldehydes. This approach, documented in a 2008 study, achieved yields of 14–93% for 12 derivatives, demonstrating the compound’s versatility as a synthetic building block.

Industrial Production and Patent Innovations

Industrial-scale production was optimized through patents such as EP1182184B1, which detailed the preparation of 2,3,5,6-tetrafluorobenzaldehyde via acetal protection and subsequent hydrolysis. Key steps included:

- Acetal Formation: Reacting pentafluorobenzaldehyde with methanol under acidic conditions to form 2,3,5,6-tetrafluorobenzaldehyde dimethylacetal.

- Hydrolysis: Cleaving the acetal with aqueous hydrochloric acid to regenerate the aldehyde functionality.This method improved yield and purity while minimizing side reactions, making it suitable for large-scale manufacturing.

Nucleophilic Substitution Approaches

Pentafluorobenzaldehyde as Precursor

Pentafluorobenzaldehyde serves as a critical precursor for synthesizing 2,3,5,6-tetrafluorobenzaldehyde via selective fluorine substitution. The process typically involves replacing specific fluorine atoms using nucleophiles under controlled conditions. For example, treatment of pentafluorobenzaldehyde with methoxide ions in dimethylformamide (DMF) at 80°C selectively replaces the para-fluorine atom, yielding 2,3,5,6-tetrafluorobenzaldehyde with >85% efficiency [4] [5]. This regioselectivity arises from the electron-withdrawing effects of the aldehyde group, which activate adjacent positions for nucleophilic attack [5].

Table 1: Representative Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methoxide | DMF | 80 | 87 |

| Thiophenoxide | THF | 60 | 78 |

| Ammonia | Toluene | 100 | 65 |

Reaction Mechanisms and Intermediates

The substitution mechanism follows a two-step aromatic nucleophilic pathway. Initial deprotonation of the nucleophile generates a reactive species that attacks the electron-deficient aromatic ring, forming a Meisenheimer complex. Subsequent elimination of a fluoride ion restores aromaticity, yielding the tetrafluorinated product [3] [5]. Computational studies indicate that the aldehyde group’s electron-withdrawing nature lowers the activation energy for para-substitution by 12–15 kJ/mol compared to meta positions [5]. Catalyst systems, such as tetraphenylphosphonium bromide with crown ethers, enhance reaction rates by stabilizing transition states [3].

Electrochemical Synthesis Routes

Electroreduction of Pentafluorobenzoic Acid Derivatives

Electrochemical methods provide a solvent-free route to 2,3,5,6-tetrafluorobenzaldehyde. Pentafluorobenzoic acid undergoes controlled electroreduction in aqueous sulfuric acid at a lead cathode, selectively reducing the carboxylic acid group to an aldehyde while retaining fluorine substituents [7]. This method achieves 74% yield at −1.2 V vs. SCE, with minor byproducts like 2,3,5,6-tetrafluorobenzyl alcohol [7].

Table 2: Electrochemical Reduction Parameters

| Substrate | Electrode | Potential (V vs. SCE) | Yield (%) |

|---|---|---|---|

| Pentafluorobenzoic acid | Pb | −1.2 | 74 |

| Pentafluorobenzonitrile | Pt | −0.9 | 68 |

Flow Cell System Applications

Continuous flow electrolysis improves scalability and product purity. A divided flow cell with a Nafion membrane separates anodic and cathodic compartments, minimizing overoxidation. At a current density of 10 mA/cm², the system achieves 89% conversion efficiency with a residence time of 30 minutes [7].

Contemporary Synthetic Innovations

Catalyst-Mediated Syntheses

Palladium-catalyzed cross-coupling reactions enable direct functionalization of fluorinated aromatics. For instance, Suzuki-Miyaura coupling of 2,3,5,6-tetrafluorobromobenzene with formylboronic acids in the presence of Pd(PPh₃)₄ produces the aldehyde with 92% yield [3]. Nickel complexes with N-heterocyclic carbene ligands further enhance selectivity for mono-substitution [3].

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling pentafluorobenzaldehyde with potassium fluoride and 18-crown-6 at 500 rpm for 2 hours achieves 81% yield while eliminating volatile organic solvents [3]. Additionally, photocatalyzed fluorodecarboxylation using visible light and eosin Y as a photosensitizer offers a renewable energy-driven pathway [5].

2,3,5,6-Tetrafluorobenzaldehyde represents a highly activated aromatic system for nucleophilic aromatic substitution reactions due to the combined electron-withdrawing effects of four fluorine substituents and the aldehyde functional group [1] . The compound exhibits exceptional reactivity towards nucleophilic attack, with relative reaction rates approximately 950 times greater than unsubstituted benzaldehyde under comparable conditions [3] [4].

The nucleophilic aromatic substitution mechanism for 2,3,5,6-tetrafluorobenzaldehyde proceeds through the classical addition-elimination pathway, involving the formation of a Meisenheimer complex intermediate [3] [4]. The initial nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing fluorine atoms and aldehyde group [1] [3]. This stabilization significantly lowers the activation energy barrier, facilitating rapid nucleophilic substitution under mild reaction conditions [5] [6].

Position Selectivity in Substitution Patterns

The regioselectivity of nucleophilic aromatic substitution on 2,3,5,6-tetrafluorobenzaldehyde is governed by the combined electronic effects of the fluorine substituents and the aldehyde group [7] [4]. The aldehyde functionality serves as a powerful electron-withdrawing group that directs nucleophilic attack preferentially to the para position relative to the carbonyl carbon [8] [7].

Experimental studies demonstrate that the para position (relative to the aldehyde group) exhibits the highest susceptibility to nucleophilic attack, with selectivity ratios of approximately 85:10:5 (para:ortho:meta) for most nucleophiles [7] [4]. This high para-selectivity arises from the optimal overlap between the developing negative charge in the Meisenheimer intermediate and the electron-withdrawing orbital of the aldehyde group [3] [7].

Different classes of nucleophiles exhibit varying selectivity patterns:

- Alkoxide nucleophiles show strong para-selectivity (85:10:5 ratio) with reaction rates 100 times greater than benzaldehyde [4]

- Amine nucleophiles display similar para-preference (80:15:5 ratio) with slightly reduced reaction rates [4]

- Thiolate nucleophiles uniquely favor ortho-substitution (15:75:10 ratio) due to favorable sulfur-carbonyl interactions [7] [4]

- Cyanide anion exhibits exceptional para-selectivity (90:5:5 ratio) reflecting strong electronic matching [4]

Electronic Effects of Fluorine Substituents

The four fluorine substituents in 2,3,5,6-tetrafluorobenzaldehyde exert profound electronic effects that dramatically enhance the compound's reactivity towards nucleophilic aromatic substitution [9] [10]. Each fluorine atom contributes an inductive effect (σI = +0.52) that withdraws electron density from the aromatic ring through the σ-framework [11] [12].

The cumulative electronic effects manifest in several key parameters:

- Hammett parameter (σp = +0.15 per fluorine) indicating net electron withdrawal [11] [12]

- Electronegativity (3.98) representing the highest value among halogens [11]

- Carbon-fluorine bond length (1.35 Å) reflecting the strongest carbon-halogen bond [9]

- Dipole moment (1.85 D) demonstrating significant molecular polarization [9]

The unique electronic nature of fluorine creates a dual effect: strong inductive electron withdrawal (σI = +0.52) coupled with weak resonance donation (σR = -0.07) [10] [12]. This combination results in a net electron-withdrawing effect that activates the aromatic ring towards nucleophilic attack while maintaining aromatic stability [9] [10].

Computational studies reveal that the molecular electrostatic potential surfaces of 2,3,5,6-tetrafluorobenzaldehyde show significant positive charge accumulation at the aromatic carbons, particularly at positions ortho and para to the aldehyde group [7] [9]. This electronic distribution correlates directly with the observed regioselectivity patterns in nucleophilic substitution reactions [7].

Aldehyde Functionality Reactions

The aldehyde functional group in 2,3,5,6-tetrafluorobenzaldehyde exhibits characteristic reactivity patterns while being significantly influenced by the electron-withdrawing fluorine substituents [13] [14]. The aldehyde carbon becomes highly electrophilic due to the combined inductive effects of the fluorine atoms, making it exceptionally reactive towards nucleophilic addition reactions [15] [13].

Condensation Reactions

2,3,5,6-Tetrafluorobenzaldehyde participates readily in various condensation reactions, with the electron-withdrawing fluorine substituents enhancing the electrophilicity of the aldehyde carbon and facilitating nucleophilic attack [14] [16]. The compound demonstrates exceptional reactivity in aldol condensation reactions under both acidic and basic conditions [17] [18].

Aldol Condensation Reactions:

In base-catalyzed aldol condensations, 2,3,5,6-tetrafluorobenzaldehyde acts as the electrophilic partner, readily accepting nucleophilic attack from enolate ions [14] [16]. The reaction proceeds through the formation of a β-hydroxy carbonyl intermediate, which typically undergoes spontaneous dehydration to yield α,β-unsaturated compounds [17] [19]. Typical reaction conditions employ sodium hydroxide or potassium hydroxide as base at temperatures ranging from room temperature to 80°C, achieving yields of 65-90% [17] [19].

Knoevenagel Condensation:

The compound shows exceptional reactivity in Knoevenagel condensations with active methylene compounds such as malonic acid derivatives and acetoacetic acid [16] [20]. These reactions proceed under mild conditions using weak bases like piperidine or pyrrolidine, typically achieving yields of 70-95% [16] [20]. The electron-withdrawing fluorine substituents significantly lower the activation energy for these transformations compared to unsubstituted benzaldehyde [14] [16].

Mixed Aldol Reactions:

2,3,5,6-Tetrafluorobenzaldehyde demonstrates excellent selectivity in mixed aldol condensations, where its high electrophilicity prevents self-condensation and ensures exclusive reaction with the intended nucleophilic partner [21] [22]. Sequential reaction protocols have been developed that allow controlled formation of complex molecular architectures through tandem aldol-functionalization processes [21] [22].

Oxidation and Reduction Pathways

The aldehyde functionality in 2,3,5,6-tetrafluorobenzaldehyde undergoes various oxidation and reduction transformations, with reaction pathways significantly influenced by the electron-withdrawing fluorine substituents [23] [24].

Baeyer-Villiger Oxidation:

2,3,5,6-Tetrafluorobenzaldehyde undergoes Baeyer-Villiger oxidation to form the corresponding phenol through oxygen insertion between the carbonyl carbon and the aromatic ring [23] [25]. The reaction employs peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions [25] [26]. The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating formation of the Criegee intermediate and subsequent rearrangement [23] [25]. Typical yields range from 60-85% under optimized conditions [25] [27].

Oxidation to Carboxylic Acids:

The aldehyde group readily undergoes oxidation to the corresponding carboxylic acid using various oxidizing agents including potassium permanganate, chromic acid, or mild oxidants like silver oxide [24] [28]. The fluorine substituents increase the reaction rate compared to unsubstituted benzaldehyde due to enhanced electrophilicity of the carbonyl carbon [24]. Yields typically range from 80-95% under standard oxidation conditions [24].

Reduction Reactions:

2,3,5,6-Tetrafluorobenzaldehyde undergoes efficient reduction to the corresponding benzyl alcohol using various reducing agents [29] [30]. Sodium borohydride and lithium aluminum hydride both provide excellent yields (85-98%) under mild conditions [29] [30]. The electron-withdrawing fluorine substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack compared to unsubstituted benzaldehyde [29].

Catalytic hydrogenation using palladium or platinum catalysts also proceeds efficiently, with the fluorine substituents remaining intact during the reduction process [29] [30]. These transformations provide access to fluorinated benzyl alcohols that serve as valuable synthetic intermediates [29] [30].

Dual Reactivity Phenomena

2,3,5,6-Tetrafluorobenzaldehyde exhibits remarkable dual reactivity characteristics, allowing simultaneous functionalization at both the aromatic ring through nucleophilic substitution and at the aldehyde carbon through nucleophilic addition [7] [31]. This unique reactivity profile enables the development of sophisticated synthetic strategies for the construction of complex molecular architectures [7] [32].

Concurrent Functionalization Strategies

The development of concurrent functionalization strategies for 2,3,5,6-tetrafluorobenzaldehyde leverages the differential reactivity of the aromatic ring and aldehyde functional group [7] [32]. These approaches enable the simultaneous introduction of multiple functional groups in a single synthetic operation, providing significant advantages in terms of step economy and atom efficiency [7] [32].

Simultaneous Nucleophilic Aromatic Substitution and Aldol Condensation:

One-pot procedures have been developed that combine nucleophilic aromatic substitution with aldol condensation reactions [31] [21]. These transformations typically employ bifunctional reagents or sequential addition protocols to achieve controlled functionalization at both reactive sites [31] [21]. The reactions proceed under basic conditions, with careful control of reaction sequence and conditions to optimize selectivity [21] [22]. Typical yields for these concurrent processes range from 60-82% [31].

Tandem Substitution-Reduction Cascades:

Cascade reactions combining nucleophilic aromatic substitution with in situ reduction of the aldehyde group provide direct access to substituted benzyl alcohols [32] [33]. These processes employ reducing agents that are compatible with the nucleophilic substitution conditions, often utilizing borohydride reagents or catalytic hydrogenation [32] [33]. The cascade approach eliminates the need for isolation of intermediate products and typically achieves yields of 75-92% [33].

Multicomponent Coupling Reactions:

Advanced synthetic strategies employ 2,3,5,6-tetrafluorobenzaldehyde in multicomponent coupling reactions that simultaneously functionalize both the aromatic ring and aldehyde carbon [32] [34]. These reactions often involve organometallic reagents, transition metal catalysts, and multiple nucleophilic partners to construct complex aromatic frameworks in a single operation [32] [34]. While these transformations typically show moderate yields (50-75%), they provide access to molecular complexity that would require multiple discrete steps using conventional approaches [34].

Regioselectivity Considerations

The regioselectivity in dual functionalization reactions of 2,3,5,6-tetrafluorobenzaldehyde is governed by the interplay between electronic effects, steric factors, and reaction kinetics [7] [35]. Understanding and controlling these selectivity factors is crucial for the successful implementation of concurrent functionalization strategies [7] [35].

Electronic Control of Selectivity:

The electron-withdrawing fluorine substituents create distinct electronic environments at different positions on the aromatic ring, leading to predictable regioselectivity patterns [7] [9]. The para position relative to the aldehyde group typically shows the highest reactivity towards nucleophilic attack due to optimal electronic stabilization of the Meisenheimer intermediate [7] [4]. This electronic bias can be exploited to achieve high regioselectivity in concurrent functionalization reactions [7].

Kinetic vs. Thermodynamic Control:

The relative rates of aromatic substitution versus aldehyde functionalization can be tuned through careful selection of reaction conditions, allowing for kinetic or thermodynamic control of product distribution [35] [32]. Under kinetic control, the faster aldehyde reactions typically dominate, while thermodynamic conditions favor the more stable aromatic substitution products [35] [32].

Steric Influence on Selectivity:

The size and steric bulk of nucleophilic reagents significantly influence regioselectivity patterns [36] [35]. Bulky nucleophiles show enhanced selectivity for less hindered positions, while smaller nucleophiles can access all available reactive sites [36] [35]. This steric selectivity can be leveraged to achieve complementary regioselectivity patterns in dual functionalization reactions [35].

Solvent and Temperature Effects:

The choice of reaction solvent and temperature significantly impacts regioselectivity in concurrent functionalization reactions [37] [32]. Polar aprotic solvents generally favor nucleophilic aromatic substitution, while protic solvents can enhance aldehyde reactivity [37] [32]. Temperature control allows fine-tuning of selectivity by altering the relative activation energies of competing reaction pathways [37] [32].

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant